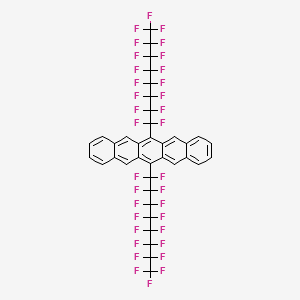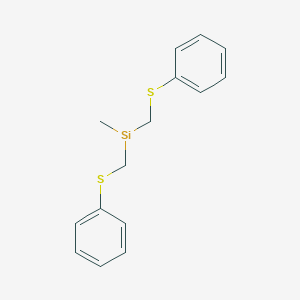![molecular formula C100H66 B15169493 9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene CAS No. 917595-65-4](/img/structure/B15169493.png)
9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to an anthracene core
Vorbereitungsmethoden
The synthesis of 9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the anthracene core, followed by the introduction of phenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts and phenylboronic acids. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis.
Analyse Chemischer Reaktionen
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings, using reagents like halogens or nitro compounds.
Wissenschaftliche Forschungsanwendungen
9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. In electronic devices, its multiple phenyl groups and anthracene core facilitate efficient charge transport and light emission. In biological systems, its interactions with cellular components and potential to generate reactive oxygen species are areas of active research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other anthracene derivatives with phenyl substitutions. These compounds share some properties but differ in their specific electronic and chemical behaviors. For example:
9,10-diphenylanthracene: Similar structure but fewer phenyl groups, leading to different electronic properties.
2,3,6,7-tetraphenylanthracene: Another anthracene derivative with phenyl groups, used in similar applications but with distinct reactivity.
This compound’s unique structure, with multiple phenyl groups, sets it apart by providing enhanced stability and specific electronic characteristics, making it valuable for advanced materials and electronic applications.
Eigenschaften
CAS-Nummer |
917595-65-4 |
|---|---|
Molekularformel |
C100H66 |
Molekulargewicht |
1267.6 g/mol |
IUPAC-Name |
9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C100H66/c1-11-39-67(40-12-1)85-87(69-43-15-3-16-44-69)91(73-51-23-7-24-52-73)99(92(74-53-25-8-26-54-74)88(85)70-45-17-4-18-46-70)97-81-63-35-31-59-77(81)95(78-60-32-36-64-82(78)97)96-79-61-33-37-65-83(79)98(84-66-38-34-62-80(84)96)100-93(75-55-27-9-28-56-75)89(71-47-19-5-20-48-71)86(68-41-13-2-14-42-68)90(72-49-21-6-22-50-72)94(100)76-57-29-10-30-58-76/h1-66H |
InChI-Schlüssel |
BHQBDOOJEZXHPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=C(C(=C(C(=C1C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


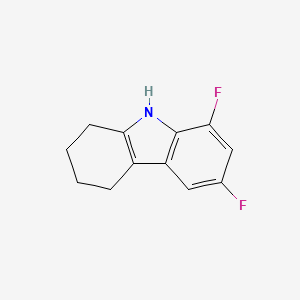
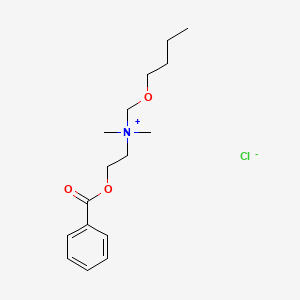
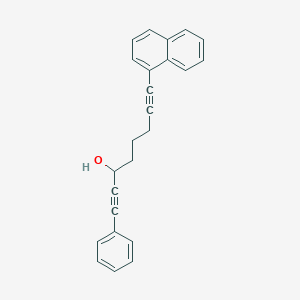
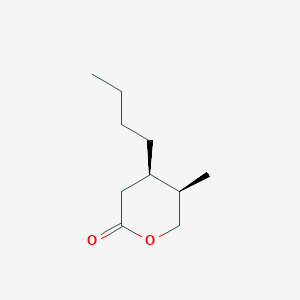
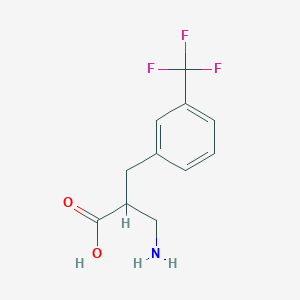
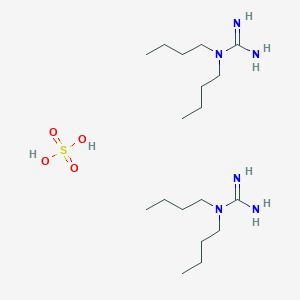
![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
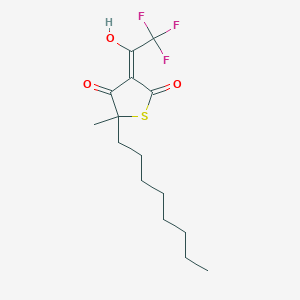
![{4-[(1,4,7,10-Tetraazacyclododecan-1-yl)methyl]phenyl}methanol](/img/structure/B15169469.png)

![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
![Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)-](/img/structure/B15169497.png)
